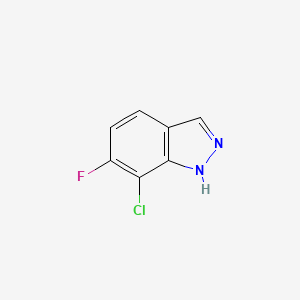

7-Chloro-6-fluoro-1H-indazole

CAS No.: 1414870-63-5

Cat. No.: VC8372510

Molecular Formula: C7H4ClFN2

Molecular Weight: 170.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1414870-63-5 |

|---|---|

| Molecular Formula | C7H4ClFN2 |

| Molecular Weight | 170.57 g/mol |

| IUPAC Name | 7-chloro-6-fluoro-1H-indazole |

| Standard InChI | InChI=1S/C7H4ClFN2/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11) |

| Standard InChI Key | GTDLVNJXOBYOPP-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C2=C1C=NN2)Cl)F |

| Canonical SMILES | C1=CC(=C(C2=C1C=NN2)Cl)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

7-Chloro-6-fluoro-1H-indazole (C₇H₄ClFN₂) features a planar indazole core with chlorine and fluorine substituents at positions 7 and 6, respectively. The molecular weight is calculated as 170.45 g/mol, consistent with related halogenated indazoles . The IUPAC name derives from the numbering of the fused rings: the benzene ring positions 1–6 and the pyrazole ring positions 7–9.

Electronic Effects of Halogen Substituents

The chlorine atom at position 7 exerts a strong electron-withdrawing inductive effect (-I), polarizing the aromatic system and enhancing electrophilic substitution resistance. Conversely, the fluorine at position 6 combines -I effects with potential hydrogen-bonding capabilities, influencing molecular recognition in biological targets .

Tautomerism and Stability

Like all 1H-indazoles, this compound exhibits tautomerism between the 1H- and 2H- forms. Computational studies suggest the 1H-tautomer predominates due to reduced steric strain, as evidenced by X-ray crystallography of analogous structures.

Synthesis and Modifications

Core Synthetic Strategies

While no direct synthesis of 7-chloro-6-fluoro-1H-indazole is documented, its boronic acid derivative (CAS 2304634-17-9) is synthesized via Miyaura borylation. This involves palladium-catalyzed coupling of a halogenated indazole precursor with bis(pinacolato)diboron, yielding the boronic acid for Suzuki-Miyaura cross-coupling reactions.

Halogenation Techniques

Biological Activity and Mechanism

Cardiovascular Applications

Indazole derivatives modulate cardiovascular biomarkers through nitric oxide synthase (NOS) inhibition. 7-Nitroindazole, a related compound, reduces asymmetric dimethylarginine (ADMA) and homocysteine levels, mitigating oxidative stress in hypertensive models . Substitution at position 7 with chlorine enhances hypotensive effects, as seen in fluorinated marsanidine analogs .

Physicochemical Properties and Druglikeness

Solubility and Permeability

Predicted LogP values for 7-chloro-6-fluoro-1H-indazole range from 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility is limited (<10 µM at pH 7.4), necessitating prodrug strategies for oral bioavailability .

Metabolic Stability

In vitro microsomal studies of brominated analogs show t₁/₂ > 60 minutes, attributed to halogen-induced cytochrome P450 inhibition. Fluorine substitution at position 6 further reduces oxidative metabolism by blocking hydroxylation sites .

Future Directions and Research Opportunities

Targeted Drug Design

Optimizing substitution patterns at positions 4 and 5 could enhance selectivity for tyrosine kinases. Introducing sulfonamide or carboxamide groups may improve solubility without compromising potency .

Cardiovascular Clinical Trials

Given the success of 7-nitroindazole in preclinical models, 7-chloro-6-fluoro-1H-indazole derivatives warrant evaluation in phase I trials for hypertension and ischemic heart disease .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume